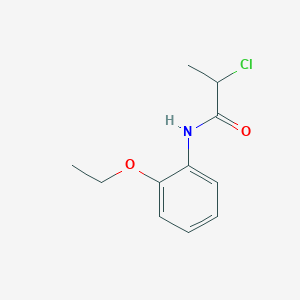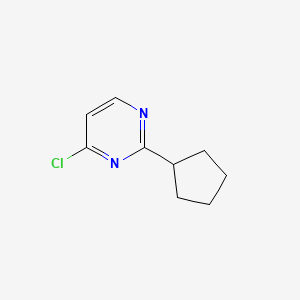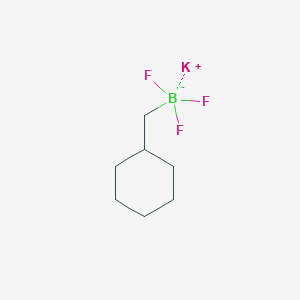
2-chloro-N-(2-ethoxyphenyl)propanamide
Descripción general
Descripción
2-chloro-N-(2-ethoxyphenyl)propanamide is a compound with the molecular formula C11H14ClNO2 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for 2-chloro-N-(2-ethoxyphenyl)propanamide is 1S/C11H14ClNO2/c1-3-15-10-7-5-4-6-9(10)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of 2-chloro-N-(2-ethoxyphenyl)propanamide is 227.69 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Melatonin Receptor Binding Affinities
Research into substituted phenylalkyl amides, analogous to 2-chloro-N-(2-ethoxyphenyl)propanamide, has revealed their potential in investigating melatonin receptor binding affinities. For instance, N-propanoyl-3-(3-methoxyphenyl)propanamine exhibited a binding affinity of 5.6 nM, demonstrating the potential of these compounds as simplified frameworks to study substituent effects on melatonin receptor binding affinity (Garratt et al., 1996).
Antinociceptive Properties
(5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives have shown varying levels of antinociceptive activity, with certain compounds notably more active than standard drugs like dipyrone and aspirin in tests like tail clip, tail flick, hot plate, and writhing methods (Önkol et al., 2004).
Applications in Antimicrobial Activity
Antimicrobial Activity of Azetidin-2-ones
A series of compounds, including 3-chloro-4-(3-methoxy-4-acetyloxyphenyl)-1-[3-oxo-3-(phenylamino)propanamido] azetidin-2-ones, have been synthesized and demonstrated potent antimicrobial activity against microbes like Bacillus anthracis, Staphylococcus aureus, and Candida albicans. This suggests the utility of propanamide derivatives in developing antimicrobial agents (Halve et al., 2007).
Applications in Analytical Chemistry and Environmental Science
Controlled Release Formulations
In the field of agricultural chemistry, microencapsulated alachlor (a related compound) has been developed to reduce potential leaching in soil, maintaining effective biological activity. This work suggests the potential of propanamide derivatives in controlled-release formulations, offering a method to mitigate environmental impact while retaining effectiveness (Fernández-Urrusuno et al., 2000).
Applications in Molecular Biology
Enzyme-like Catalysis
Propanamide derivatives have been studied for their catalytic activity. For instance, a dinuclear Zn(II) complex demonstrated enzyme-like acceleration for the hydrolysis of a DNA model, suggesting that similar compounds may have applications in biochemical research or molecular biology (Liu et al., 2008).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
2-chloro-N-(2-ethoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-3-15-10-7-5-4-6-9(10)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRPVFOGMIDJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-ethoxyphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452549.png)



![13-Oxo-12-oxa-2,3,7-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene-5-carboxamide](/img/structure/B1452557.png)
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride](/img/structure/B1452558.png)






![Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine](/img/structure/B1452571.png)
